molecular formula C8H7ClF3N3OS B1635533 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetohydrazide CAS No. 338422-76-7

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetohydrazide

Cat. No.: B1635533
CAS No.: 338422-76-7
M. Wt: 285.67 g/mol
InChI Key: DCYVKTXECGLCER-UHFFFAOYSA-N
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Description

The compound “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetohydrazide” appears to contain a pyridine ring, which is a basic aromatic heterocycle commonly used in drugs and other chemicals . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the chemical and metabolic stability, lipophilicity, and bioavailability of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethyl group, as well as the presence of the pyridine ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, particularly at the trifluoromethyl group and the pyridine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group and the pyridine ring. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds .

Scientific Research Applications

Synthesis of Heterocycles

An efficient and convenient method for the synthesis of [1,2,4]triazolo[4,3-a]pyridines has been developed, utilizing a palladium-catalyzed addition of hydrazides to 2-chloropyridine. This process, which chemoselectively targets the terminal nitrogen atom of the hydrazide followed by dehydration under microwave irradiation, has been exemplified in the synthesis of 20 analogues bearing various substituents at the 3-position (Reichelt et al., 2010).

Anticancer and Antimicrobial Activities

A novel design and synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides have been reported, which were evaluated for their antimicrobial, antifungal, antioxidant, and anticancer activities. These compounds showed appreciable biological potency, with certain derivatives demonstrating more than 70% cell viability. Molecular docking was also performed to qualitatively elucidate their anticancer activity, correlating the data generated from molecular modeling with biological screening results (Fathima et al., 2022).

Synthesis of Pyridine and Fused Pyridine Derivatives

A series of novel pyridine and fused pyridine derivatives were prepared, starting from specific hydrazinyl compounds treated with various acids, chlorides, and esters. These compounds underwent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This study not only revealed moderate to good binding energies but also demonstrated antimicrobial and antioxidant activity of the newly synthesized products (Flefel et al., 2018).

Chemiluminescence of Sulfanyl-substituted Compounds

Research into the singlet oxygenation of specific dihydrothiophenes yielded sulfanyl-substituted bicyclic dioxetanes. These compounds demonstrated stability at room temperature and, upon base-induced decomposition, emitted light in specific wavelengths. The study provides insights into the potential applications of these compounds in chemiluminescence and the broader implications for their use in scientific research (Watanabe et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Trifluoromethylpyridines are often used in the pharmaceutical and agrochemical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3OS/c9-5-1-4(8(10,11)12)2-14-7(5)17-3-6(16)15-13/h1-2H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYVKTXECGLCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCC(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151075
Record name 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338422-76-7
Record name 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338422-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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